molecular formula C18H26ClNO B095338 Dextromethorphan hydrochloride CAS No. 18609-21-7

Dextromethorphan hydrochloride

Cat. No. B095338
CAS RN: 18609-21-7
M. Wt: 307.9 g/mol
InChI Key: SNDDIRAXSDUVKW-URVXVIKDSA-N
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Description

Dextromethorphan is a levorphanol derivative and codeine analog commonly used as a cough suppressant and also a drug of abuse . Although similar in structure to other opioids, it has minimal interaction with opioid receptors .


Synthesis Analysis

The LC–MS-MS technique developed uses electrospray ionization (ESI) to create gas phase ions during the ionization process .


Molecular Structure Analysis

Dextromethorphan has a molecular formula of C18H25NO . Its average mass is 271.397 Da and its monoisotopic mass is 271.193604 Da .


Chemical Reactions Analysis

Dextromethorphan hydrobromide has been analyzed using high-performance liquid chromatography with ion-pair formation . It has also been studied using chemometrics-assisted electrochemical determination by a carbon paste electrode .


Physical And Chemical Properties Analysis

Dextromethorphan hydrobromide is a white crystalline solid with a molecular weight of 370.33 g/mol . It has been analyzed using various techniques including HPLC .

Scientific Research Applications

  • Antitussive Agent : Dextromethorphan is a highly effective and widely used nonopioid antitussive drug with a reassuring safety profile, particularly in overdose situations in adults and children (Bem & Peck, 1992).

  • Serotonin Receptor Interactions : It has been shown to inhibit serotonin-induced currents in rat nodose ganglion neurons, suggesting its role as a competitive inhibitor of 5-HT3 receptors (Ishibashi et al., 2006).

  • Potential in Cocaine Addiction Therapy : Dextromethorphan significantly reduced cocaine self-administration in rats, indicating its potential use in treating cocaine dependence in humans (Pulvirenti et al., 1997).

  • Pharmacogenetic Investigations : Its metabolism exhibits polymorphism, with the existence of poor and extensive metabolizer phenotypes. This polymorphism could be useful in pharmacogenetic studies (Schmid et al., 1985).

  • Neuroprotective Properties : Dextromethorphan has been found to have anticonvulsant and neuroprotective properties, and it improves the cerebrovascular and functional consequences of global cerebral ischemia (Tortella et al., 1989).

  • NMDA Receptor Antagonism : It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, reducing secondary hyperalgesia to pinprick in humans (Ilkjaer et al., 1997).

  • Antiparkinsonian Action : Dextromethorphan showed potential antiparkinsonian activity in monoamine-depleted mice, suggesting its use in treating Parkinson's disease (Kaur & Starr, 1995).

  • Utility for Neurological and Neuropsychiatric Disorders : It has demonstrated beneficial effects across a variety of neurological and psychiatric disorders, although optimal dosing and safety for chronic use are not fully known (Nguyen et al., 2016).

  • Treatment of Autism Behavioral Sequelae : A case report showed improvement in behavioral challenges in a child with autism when administered dextromethorphan, suggesting further research is needed in this area (Woodard et al., 2005).

  • Toxicology and Abuse Potential : High doses of dextromethorphan can cause mania and hallucinations, with reports of assault, suicide, and homicide linked to its abuse (Logan et al., 2012).

Safety And Hazards

Dextromethorphan hydrochloride can be toxic if swallowed and is toxic to aquatic life with long-lasting effects . It should be handled in a well-ventilated place with suitable protective clothing, and contact with skin and eyes should be avoided .

Future Directions

Dextromethorphan, in combination with bupropion, is being studied as a treatment option for adults with major depressive disorder . The combination has shown early, clinically meaningful improvements in depressive symptoms, remission rates, and functional disability .

properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDDIRAXSDUVKW-URVXVIKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-71-3 (Parent)
Record name Dextromethorphan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70940040
Record name 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextromethorphan hydrochloride

CAS RN

18609-21-7
Record name Dextromethorphan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMETHORPHAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/351KFH969D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
H Charx, S Kumar, S Patel, D Piemontese… - Journal of …, 1992 - Elsevier
Dextromethorphan (DM) is a neuroprotective agent. The mechanism of action is believed to be by N-methyl-D-aspartate receptor blockade. The concentration of DM in the brain is …
Number of citations: 44 www.sciencedirect.com
T Higuchi, AF Michaelis, T Tan, AR Hurwitz - Analytical Chemistry, 1967 - ACS Publications
… presented which suggest that ion pairs such as dextromethorphan hydrochloride can be extracted into organic solvents only as complexes containing of the order of five molecules of …
Number of citations: 102 pubs.acs.org
Y Li, Z Tian, W Zhao, J Zhu - Chinese Journal of …, 2000 - ingentaconnect.com
… ,pseudoephedrine hydrochloride and dextromethorphan hydrochloride in Redentai oral … (r=0.999 9) and 0.150.65 μg for dextromethorphan hydrochloride(r=0.999 9)respectively. The …
Number of citations: 7 www.ingentaconnect.com
G Fiese, JH Perrin - Journal of Pharmaceutical Sciences, 1969 - Wiley Online Library
… The absorption of dextromethorphan hydrochloride before and after exposure to the various organic anions was used to check the stability of the stomach membrane. No change in the …
Number of citations: 35 onlinelibrary.wiley.com
JP Rauha, H Salomies, M Aalto - Journal of pharmaceutical and biomedical …, 1996 - Elsevier
Liquid chromatographic methods were developed for the determination of bromhexine hydrochloride, methyl p-hydroxybenzoate and propyl p-hydroxybenzoate (method A) and …
Number of citations: 50 www.sciencedirect.com
H Bölcskei, M Mák, F Dravecz, G Domány - Arkivoc, 2008 - arkat-usa.org
… The FAB mass spectrum of the stable isotope labeled analog N-CD3-dextromethorphan hydrochloride salt was dominated by peaks m/z M1H+ = 275 and M1-H+ = 273 due to the mass …
Number of citations: 13 www.arkat-usa.org
D Fang, Y Bao - Journal of Clinical Pediatrics, 2016 - pesquisa.bvsalud.org
Objective To evaluate the efficacy and safety of Dextromethorphan Hydrochloride, Chlorphenamine Malente, and Ammonium Chloride Syrup on eliminating or relieving the symptoms of …
Number of citations: 2 pesquisa.bvsalud.org
V Jain, MC Sharma - Journal of Taibah University for Science, 2016 - Taylor & Francis
A simple, precise and accurate reverse phase high performance liquid chromatographic method was developed for the simultaneous estimation of bromhexine hydrochloride, …
Number of citations: 37 www.tandfonline.com
L Zhang, Q Hu, G Chen, Y Fang - Analytica chimica acta, 2000 - Elsevier
… The tablet contains pseudoephedrine (PSED) as a vasoconstrictor for reducing nasal congestion, dextromethorphan hydrochloride (DEMP) as a cough suppressant and paracetamol (…
Number of citations: 39 www.sciencedirect.com
T Yuliana, SSN Gustin, A Alamsyah… - IOP Conference …, 2021 - iopscience.iop.org
The development and validation of an analytical method for the simultaneous determination of Dextromethorphan Hydrobromide, Chlorpheniramine Maleate, and Potassium Sorbate in …
Number of citations: 4 iopscience.iop.org

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